Ethyl 4-oxo-4-((2-(phenylcarbamoyl)benzofuran-3-yl)amino)butanoate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 4-oxo-4-((2-(phenylcarbamoyl)benzofuran-3-yl)amino)butanoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a benzofuran derivative with an appropriate phenylcarbamoyl compound.
Chemical Reactions Analysis
Ethyl 4-oxo-4-((2-(phenylcarbamoyl)benzofuran-3-yl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzofuran ring can be substituted with different functional groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-oxo-4-((2-(phenylcarbamoyl)benzofuran-3-yl)amino)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s benzofuran core is known for its antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Benzofuran derivatives have been explored for their potential in treating various diseases, including cancer and skin disorders.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-((2-(phenylcarbamoyl)benzofuran-3-yl)amino)butanoate involves its interaction with molecular targets in biological systems. The benzofuran core can stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This interaction can affect various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Properties
IUPAC Name |
ethyl 4-oxo-4-[[2-(phenylcarbamoyl)-1-benzofuran-3-yl]amino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-2-27-18(25)13-12-17(24)23-19-15-10-6-7-11-16(15)28-20(19)21(26)22-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLGSDWCKVHQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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